molecular formula C8H14FNO2 B1477013 2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid CAS No. 2097944-34-6

2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid

Cat. No.: B1477013
CAS No.: 2097944-34-6
M. Wt: 175.2 g/mol
InChI Key: NNZBJVLQPKCSDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid is a fluorinated azetidine derivative with a molecular weight of 175.2 g/mol. This compound is known for its unique blend of reactivity and selectivity, making it valuable for various applications in chemistry and industry .

Preparation Methods

The synthesis of 2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid involves several steps. One common method includes the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol as an intermediate . This intermediate is then further processed to obtain the final product. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired selectivity and yield .

Chemical Reactions Analysis

2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid involves its interaction with specific molecular targets. The fluorinated azetidine ring can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid can be compared with other similar compounds, such as:

    Azetidine derivatives: These compounds share the azetidine ring structure but may differ in their substituents and reactivity.

    Fluorinated compounds: Compounds with fluorine atoms often exhibit unique reactivity and stability, making them valuable in various applications.

The uniqueness of this compound lies in its combination of the azetidine ring and the fluoromethyl group, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

2-[3-(fluoromethyl)azetidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2/c1-2-7(8(11)12)10-4-6(3-9)5-10/h6-7H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZBJVLQPKCSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CC(C1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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